N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine
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Overview
Description
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a tert-butyl group and a dimethyl group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to form indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. Catalysis and green chemistry principles are frequently employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2,3-dihydro-1H-pyrrole: This compound shares structural similarities with N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine but differs in its functional groups.
N-tert-Butylmethylamine: Another related compound, differing in its amine structure.
Uniqueness
This compound is unique due to its specific tert-butyl and dimethyl substitutions on the indole ring, which confer distinct chemical and biological properties .
Properties
CAS No. |
109637-95-8 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-tert-butyl-2,2-dimethyl-3H-indol-1-amine |
InChI |
InChI=1S/C14H22N2/c1-13(2,3)15-16-12-9-7-6-8-11(12)10-14(16,4)5/h6-9,15H,10H2,1-5H3 |
InChI Key |
WWVIGYBNJJHUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1NC(C)(C)C)C |
Origin of Product |
United States |
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